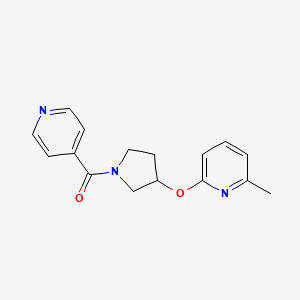
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" is a sophisticated chemical entity that encompasses several structural features making it highly pertinent in various fields of scientific research. Characterized by its intricate molecular arrangement, this compound has piqued the interest of chemists, biologists, and pharmacologists due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" involves multi-step organic synthesis techniques:
Formation of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl chloride: : This step typically requires the acyl chloride formation using thionyl chloride (SOCl2) under reflux conditions.
Synthesis of the azetidin-3-yl intermediate: : This involves the reaction of the aforementioned acyl chloride with azetidin-3-amine in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Final coupling with thiazolidine-2,4-dione: : The intermediate is then reacted with thiazolidine-2,4-dione under basic conditions (e.g., NaH or K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis techniques with careful consideration of cost, yield, and environmental impact. Automation and continuous flow reactors could be employed to enhance efficiency and ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: : Reduction reactions might target the azetidinone ring or the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, chromium trioxide (CrO3)
Reduction Reagents: : LiAlH4, sodium borohydride (NaBH4)
Substitution Agents: : Halogens (Br2, Cl2), nitration mixtures (HNO3/H2SO4)
Major Products
The major products formed from these reactions vary but can include derivatives with modified functional groups, such as hydroxyl or amino substitutions on the aromatic ring, or reduced forms with alcohols or alkanes replacing carbonyl groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: : Used as a precursor for synthesizing a variety of other complex molecules.
Catalysis: : Its derivatives can act as ligands or catalysts in asymmetric synthesis.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes like cyclooxygenase or proteases.
Protein Interactions: : Studied for its interactions with various proteins and receptors.
Medicine
Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and anti-diabetic properties.
Drug Design: : Basis for designing new therapeutic agents targeting specific pathways.
Industry
Material Science: : Utilized in the development of advanced materials due to its unique structural properties.
Agriculture: : Studied for potential use in agrochemicals.
作用機序
The mechanism of action of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" typically involves:
Enzyme Inhibition: : It may inhibit key enzymes involved in inflammatory pathways or metabolic processes.
Receptor Modulation: : It could modulate receptors that play roles in cellular signaling pathways.
Pathways Involved: : Commonly involves pathways like the arachidonic acid pathway, insulin signaling, or cancer cell proliferation pathways.
類似化合物との比較
Similar Compounds
Thiazolidinediones: : Such as pioglitazone and rosiglitazone, known for their anti-diabetic properties.
Azetidinones: : Various β-lactam antibiotics that share the azetidine core.
Uniqueness
This compound is unique due to its combined features of both a thiazolidine-2,4-dione and an azetidinone moiety, providing a dual-functional framework that enhances its versatility in scientific research and potential therapeutic applications.
特性
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-9-7-16(11-20(19)30-14-17-5-3-2-4-6-17)8-10-21(26)24-12-18(13-24)25-22(27)15-31-23(25)28/h2-7,9,11,18H,8,10,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZLDHLSOUDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)

![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2374792.png)
![METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2374795.png)


